6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
6-bromo-2-butylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-2-3-9-18-15(19)11-6-4-5-10-13(17)8-7-12(14(10)11)16(18)20/h4-8H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKQLQDJZKQFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary synthetic route for this compound involves the condensation of 4-bromo-1,8-naphthalic anhydride with 1-butylamine under reflux conditions in ethanol. This reaction forms the imide ring system characteristic of benzo[de]isoquinoline-1,3(2H)-dione derivatives.
-
- 4-bromo-1,8-naphthalic anhydride (CAS: 81-86-7)
- 1-butylamine (CAS: 109-73-9)
-
- Solvent: Ethanol
- Temperature: Reflux at 78 °C
- Duration: 4 hours
-
- Dissolve 1 g of 4-bromo-1,8-naphthalic anhydride and 353 µL of 1-butylamine in 20 mL ethanol.
- Reflux the mixture for 4 hours at 78 °C.
- After completion, evaporate the solvent under reduced pressure.
- Collect the solid product by filtration or crystallization.
Yield: 100% yield reported in literature.
Detailed Multi-step Synthesis for Probe Derivatives
In addition to the basic synthesis, a more elaborate synthetic route is described for derivatives used as fluorescent probes, which includes the preparation of this compound as an intermediate.
| Step | Reactants & Reagents | Conditions | Product & Yield |
|---|---|---|---|
| 1 | 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione + butylamine + ethanol | 80 °C, 18 h reflux | This compound (yellow solid), 83% yield |
| 2 | Product from Step 1 + NaOH + Cu2O + L-Quebrachitol in H2O/DMSO | 100 °C, 13 h | 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, 65% yield |
Reaction Conditions Summary Table
| Parameter | Value |
|---|---|
| Solvent | Ethanol (for basic synthesis) |
| Temperature | 78–80 °C (reflux) |
| Reaction Time | 4–18 hours |
| Molar Ratios | 1:1.5 (anhydride:butylamine) |
| Yield | 83–100% (depending on method) |
| Purification | Solvent evaporation, filtration, recrystallization |
Analytical Data Supporting Synthesis
Electrospray Ionization Mass Spectrometry (ESI-MS):
The molecular ion peak for this compound is observed at m/z 332.19 [M]+, consistent with the molecular weight.Nuclear Magnetic Resonance Spectroscopy (1H NMR):
Characteristic aromatic proton signals between δ 7.2–8.4 ppm, along with aliphatic butyl chain signals (triplet and multiplets in δ 0.9–4.2 ppm range), confirm the structure.Physical Appearance:
The product is typically obtained as a yellow solid.
Research Findings and Applications
This compound serves as a key intermediate in the synthesis of fluorescent probes for detecting native human albumin activity, especially in clinical diagnostics related to liver diseases such as hepatitis B-related cirrhosis and hepatocellular carcinoma.
The synthetic method is robust and yields high purity product suitable for further functionalization.
The reaction conditions are mild and scalable, favoring industrial or laboratory-scale preparations.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
- Position 2 Substituents: Alkyl chains (e.g., butyl, ethyl) improve solubility in non-polar solvents, whereas aromatic groups (e.g., phenyl) enhance π-conjugation for optoelectronic applications .
- Position 6 Substituents: Bromine facilitates Suzuki-Miyaura cross-coupling for functionalization, while amino groups (e.g., dimethylamino) tune electronic properties for biomolecular interactions .
Physical and Chemical Properties
- Molecular Weight: The butyl-substituted compound (C₁₆H₁₅BrNO₂) has a molecular weight of ~334.2, intermediate between ethyl (304.14) and phenyl (352.18) analogs .
- LogP Values: Longer alkyl chains (e.g., butyl vs. ethyl) increase hydrophobicity, as seen in LogP values of related compounds (e.g., 6-bromoisoquinoline-1,3(2H,4H)-dione: LogP = 0.85) .
- Thermal Stability : Phenyl-substituted derivatives exhibit stability up to 442.5°C, suggesting that bulkier groups enhance thermal resistance .
Biological Activity
6-Bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS No. 92874-17-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological implications.
The molecular formula of this compound is with a molecular weight of 332.19 g/mol. The compound has a density of approximately and a boiling point of at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrNO2 |
| Molecular Weight | 332.19 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 463.8 ± 28.0 °C |
| Flash Point | 234.3 ± 24.0 °C |
Synthesis
The synthesis of this compound typically involves the reaction between 4-bromo-1,8-naphthalic anhydride and butylamine in ethanol under reflux conditions . The reaction yields significant amounts of the desired product with high purity.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antiviral activities, particularly against HIV-1 integrase. For instance, related isoquinoline derivatives have shown IC50 values in the low micromolar range, suggesting their potential as effective antiviral agents .
Anticancer Activity
Research has also highlighted the cytotoxic effects of isoquinoline derivatives on various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Case Studies
- Antiviral Activity : A study investigated the effectiveness of isoquinoline derivatives against HIV-1 integrase and reported significant inhibition at concentrations below 5 µM. This suggests that modifications to the isoquinoline structure can enhance antiviral efficacy .
- Cytotoxicity : Another research effort evaluated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines, revealing that certain compounds led to a reduction in cell viability by inducing programmed cell death mechanisms .
Q & A
Q. How can the purity and structural integrity of 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione be verified after synthesis?
Methodological Answer:
- Spectroscopic Characterization : Use IR spectroscopy to confirm carbonyl stretching vibrations (observed at ~1695–1701 cm⁻¹ in related compounds) and aromatic C–H stretches (~3060 cm⁻¹) .
- NMR Analysis : ¹H NMR should exhibit signals for the butyl chain (δ ~1.58–2.00 ppm for CH₂ groups) and aromatic protons (δ ~7.78–8.62 ppm). Compare with literature data for analogous compounds .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z corresponding to [M+H]⁺. For example, a brominated derivative with a pentyl chain yielded m/z 346 .
Q. What reaction conditions are optimal for synthesizing brominated derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione?
Methodological Answer:
- Halogenation Protocol : React the parent compound with bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 80°C).
- Post-Synthetic Modification : For bromoalkyl derivatives, use nucleophilic substitution. For example, 6-bromo-2-butyl derivatives were synthesized by reacting the brominated precursor with ethylamine in 2-methoxyethanol at 130°C for 12 hours .
- Purification : Recrystallization in ethanol yields high-purity crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives?
Methodological Answer:
- Electron-Withdrawing Effects : Bromine increases electrophilicity at the aromatic core, facilitating nucleophilic aromatic substitution (e.g., amination reactions).
- Reactivity Studies : Use DFT calculations to map electron density distribution. Experimentally, monitor reaction rates with nucleophiles (e.g., amines) compared to non-brominated analogs .
- Spectroscopic Correlations : Compare UV-Vis absorption maxima; bromine typically induces red shifts due to enhanced conjugation .
Q. What strategies can resolve contradictions in antimicrobial activity data for brominated isoquinoline-dione derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent position (e.g., bromine at C6 vs. alkyl chains at C2) with bioactivity. For example, 6-amino derivatives showed enhanced activity against Gram-positive bacteria .
- Experimental Reproducibility : Standardize microbial assays (e.g., MIC values) using CLSI guidelines. Control variables like solvent purity and incubation time .
- Mechanistic Studies : Use fluorescence quenching or molecular docking to assess interactions with bacterial targets (e.g., DNA gyrase) .
Q. How can crystal structure data inform the design of 6-bromo-2-butyl derivatives for material science applications?
Methodological Answer:
- X-Ray Diffraction : Analyze packing motifs (e.g., π-π stacking in monoclinic systems) to predict charge transport properties. For example, 2-butyl-6-(ethylamino) derivatives form layered structures conducive to semiconductivity .
- Thermal Stability : Correlate melting points (e.g., 118–120°C for pentyl derivatives) with alkyl chain length and crystallinity .
- Solubility Optimization : Modify alkyl chains (butyl vs. hexyl) to balance hydrophobicity and processability .
Methodological Notes
- Synthesis Optimization : Adjust reaction time and temperature to minimize side products. For example, extended heating (>12 hours) may degrade brominated intermediates .
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook to resolve ambiguities .
- Safety Protocols : Follow OSHA guidelines for handling brominated compounds, including fume hood use and PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
